molecular formula C13H8FNO B3046960 4-(4-Cyanophenyl)-2-fluorophenol CAS No. 133057-85-9

4-(4-Cyanophenyl)-2-fluorophenol

Cat. No.: B3046960
CAS No.: 133057-85-9
M. Wt: 213.21 g/mol
InChI Key: QHNXPYROGGWQDV-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a cyano group at the para position of the phenyl ring and a hydroxyl group at the ortho position relative to the fluorine atom. This structure combines electron-withdrawing substituents (cyano and fluorine) with a phenolic hydroxyl group, influencing its physicochemical properties and biological activity.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNXPYROGGWQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624191
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133057-85-9
Record name 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133057-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanophenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Cyanophenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions, while the fluorophenol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity

Substituents on aromatic rings significantly influence antioxidant capacity. In thiazole derivatives, 4-(4-cyanophenyl) substituents (e.g., compound 6d) demonstrated superior reducing power compared to 4-chlorophenyl (6c) and 4-trifluoromethylphenyl (6e) analogs in FRAP assays. However, in DPPH radical scavenging, fluorophenyl-substituted compounds (6b) outperformed cyanophenyl derivatives .

Compound (Substituent) FRAP Activity Ranking DPPH Activity Ranking
4-Cyanophenyl (6d ) 6d > 6c > 6e 6b > 11 > 6a > BHT
4-Chlorophenyl (6c ) 6c > 6a > 6e Not top-ranked
4-Fluorophenyl (6b ) Lower activity Highest activity
Antibacterial and Antiviral Activity
  • 4-Cyanophenyl derivatives (e.g., 6d) showed potent activity against E. coli and B. subtilis, comparable to 4-fluorophenyl (6b) and 4-trifluoromethylphenyl (5e) analogs .
  • In antiviral studies, trifluoromethylphenyl-substituted compounds (5e, 6e) exhibited stronger influenza A inhibition than cyanophenyl derivatives, suggesting fluorinated groups enhance antiviral targeting .
Anticancer Activity

Thiazol-2-ylhydrazones with 4-cyanophenyl groups (e.g., 3f, 3b') demonstrated selective cytotoxicity against HCT-116 (colorectal) and MCF-7 (breast) cancer cells, with GI50 values as low as 1.0 μM . Fluorophenyl analogs (e.g., 3w) showed slightly reduced potency, indicating the cyano group enhances apoptosis induction via caspase activation .

Compound GI50 (μM, MCF-7) GI50 (μM, HCT-116)
3f (Cyanophenyl) 1.0 ± 0.1 1.6 ± 0.1
3w (Fluorophenyl) Not reported 1.5 ± 0.8
Cisplatin (Control) >10 >10

Physicochemical Properties

  • Thermodynamic Stability: Cyanophenyl derivatives exhibit higher thermal stability than fluorophenyl analogs, as evidenced by their resistance to degradation in FRAP assays .

Biological Activity

4-(4-Cyanophenyl)-2-fluorophenol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

The compound features a cyanophenyl group and a fluorophenol moiety, which contribute to its chemical reactivity and interaction with biological targets. The synthesis typically involves the Suzuki coupling reaction between 4-cyanophenylboronic acid and 2-fluorophenol, facilitated by palladium catalysts under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The cyanophenyl group can engage in π-π interactions, while the hydroxyl group on the phenol can form hydrogen bonds, enhancing binding affinity to target proteins.

Interaction with Enzymes

Research indicates that this compound may act as a biochemical probe, modulating enzyme activity. For example, it has been studied for its potential to inhibit certain enzymes involved in cancer progression and inflammation .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has shown promise in disrupting the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. In vitro assays demonstrated that this compound could inhibit PD-L1 binding with a dissociation constant (Kd) in the low nanomolar range, indicating strong binding affinity .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary findings suggest that this compound may possess anti-inflammatory effects. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Research Findings

Study FocusFindingsReference
PD-1/PD-L1 InhibitionInhibits PD-L1 binding with Kd ~27 nM; enhances TCR-mediated activation in Jurkat cells.
Anti-inflammatory ActivityReduces levels of pro-inflammatory cytokines in cell-based assays.
Synthesis and CharacterizationSynthesized via Suzuki coupling; characterized by strong π-π interactions.

Case Studies

Case Study 1: PD-1/PD-L1 Interaction
In a recent study, this compound was evaluated for its ability to disrupt the PD-1/PD-L1 complex in human cell lines. The results showed that treatment with this compound led to enhanced T-cell activation, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of the compound in a model of acute inflammation. The results indicated that administration of this compound significantly reduced markers of inflammation compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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